An In-Depth Technical Guide to the Physicochemical Properties of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
Preamble: A Methodological Framework for a Novel Chromanol
This document provides a comprehensive technical guide to understanding and determining the physicochemical properties of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. As a specific, non-commercial chiral chromanol, extensive experimental data is not available in public repositories. Therefore, this guide adopts a dual-pronged approach:
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Fundamental Properties: It establishes the theoretical and calculated properties based on the molecule's distinct structure.
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Methodological Guidance: It provides detailed, field-proven experimental protocols for researchers to determine the critical physicochemical parameters in a laboratory setting. This approach is designed to be a practical roadmap for characterization, emphasizing the causality behind experimental choices and ensuring data integrity.
Chromanols and their derivatives are a significant class of compounds, known for a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] A thorough characterization of their physicochemical profile is the foundational step in any drug discovery or development pipeline, directly influencing parameters such as bioavailability, formulation, and metabolic stability.
Chemical Identity and Structural Attributes
The subject of this guide is a chiral secondary alcohol built on a dimethylated benzopyran core. The "(4R)" designation specifies the absolute stereochemistry at the chiral center (C4), which is critical for its interaction with biological systems.
| Identifier | Value | Source |
| IUPAC Name | (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | - |
| Synonyms | (4R)-7,8-dimethylchroman-4-ol | - |
| Molecular Formula | C₁₂H₁₆O₂ | Calculated |
| Molecular Weight | 192.25 g/mol | Calculated |
| CAS Number | Not found in public registries | - |
| Canonical SMILES | CC1=C(C=C2C(=C1)OCCC2(O))C | Calculated |
Chemical Structure:
(A 2D representation of the molecule, highlighting the chiral center at position 4.)
Core Physicochemical Properties: A Predictive and Experimental Overview
This section outlines the key physicochemical properties. Where experimental data is unavailable, parameters are listed as "To Be Determined (TBD)" and are directly linked to a corresponding experimental protocol in Section 3.0.
| Property | Predicted Value / Status | Significance in Drug Development |
| Melting Point (°C) | TBD (Expected to be a solid at room temp.) | Influences formulation, solubility, and stability. Polymorphism can affect these properties.[3] |
| Boiling Point (°C) | TBD (High, due to hydrogen bonding and MW) | Relevant for purification (distillation) and thermal stability assessment. |
| Aqueous Solubility | TBD (Predicted to be low) | A critical determinant of dissolution rate and oral bioavailability. Poor solubility is a major challenge in drug development.[4] |
| Dissociation Constant (pKa) | TBD (Predicted: ~10-13 for the hydroxyl group) | Governs the ionization state of the molecule at physiological pH, which impacts solubility, absorption, and receptor binding.[3] |
| Optical Rotation [α] | TBD (Will be non-zero) | Confirms the enantiomeric identity and purity of the substance. A fundamental property of chiral molecules.[5][6] |
| Lipophilicity (LogP) | TBD (Predicted to be moderately lipophilic) | Affects membrane permeability, protein binding, and metabolism. |
Experimental Protocols for Physicochemical Characterization
The following protocols are designed to provide robust and reproducible methods for determining the key properties of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
Causality: As a chiral molecule, verifying the enantiomeric excess (ee) is paramount. Direct chromatographic separation using a Chiral Stationary Phase (CSP) is the gold standard.[7][8] The CSP creates a transient, diastereomeric complex with each enantiomer, leading to differential retention times and allowing for accurate quantification.
Workflow Diagram:
Caption: Workflow for Chiral Purity Analysis by HPLC.
Step-by-Step Methodology:
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System Preparation:
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Select a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile for separating a wide range of enantiomers, including alcohols.[7]
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Prepare a mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
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Filter and degas the mobile phase to prevent pump and column issues.
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Sample Preparation:
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Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.
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Chromatographic Run:
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Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
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Inject a small volume (e.g., 10 µL) of the sample.
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Monitor the elution profile using a UV detector, selecting a wavelength where the aromatic chromophore absorbs (e.g., 254 nm or 280 nm).
-
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Data Analysis:
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Identify and integrate the peaks corresponding to the (4R) and any potential (4S) enantiomer.
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Calculate the enantiomeric excess (ee) using the integrated peak areas. A successful separation will show two distinct peaks if a racemic mixture is analyzed, and predominantly one peak for an enantiopure sample.
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Protocol: Determination of Aqueous Solubility via Shake-Flask Method (HPLC-UV Quantitation)
Causality: The shake-flask method (OECD Guideline 105) is a robust technique for determining the saturation solubility of a compound. It relies on achieving equilibrium between the solid solute and the solvent and then accurately quantifying the dissolved concentration. An HPLC-based quantification method is ideal for its specificity and sensitivity.
Step-by-Step Methodology:
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Preparation:
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Add an excess amount of the solid compound to a vial containing a precise volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.
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Equilibration:
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Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
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Sample Processing:
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After equilibration, allow the vials to stand to let the undissolved solid settle.
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Carefully withdraw an aliquot from the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particulates. This step is critical to avoid overestimation.
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Quantification:
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Quantify the concentration of the dissolved compound in the filtrate using the previously developed (or a similar) HPLC-UV method against a standard curve of known concentrations.
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The resulting concentration is the aqueous solubility of the compound under the specified conditions.
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Protocol: pKa Determination via Spectrophotometry
Causality: For compounds with a chromophore, UV-Vis spectrophotometry can be used to determine the pKa.[3] The absorbance spectrum of the molecule often changes as it transitions between its protonated (R-OH) and deprotonated (R-O⁻) forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be derived.
Step-by-Step Methodology:
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Wavelength Selection:
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Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to determine the spectra of the fully protonated and deprotonated species, respectively.
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Identify a wavelength where the difference in absorbance between the two forms is maximal.
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Titration:
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Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
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Prepare solutions of the compound at a constant concentration in each buffer. Due to low aqueous solubility, a co-solvent like methanol or DMSO may be required, but its concentration should be kept low and constant (<5%) across all samples.[4]
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Measurement & Analysis:
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Measure the absorbance of each solution at the pre-determined analytical wavelength.
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Plot absorbance versus pH. The resulting data should form a sigmoidal curve.
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The pKa is the pH value at the inflection point of this curve. This can be determined mathematically using the Henderson-Hasselbalch equation.
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Predicted Spectroscopic Profile
While experimental spectra must be acquired for definitive confirmation, the expected spectroscopic features can be predicted based on the molecule's structure.
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¹H NMR (Proton NMR):
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Aromatic Protons: Signals in the ~6.5-7.5 ppm region, showing coupling patterns consistent with a substituted benzene ring.
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Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.
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Chiral Center Proton (-CH-OH): A signal likely around 4.5-5.0 ppm, coupled to the adjacent methylene protons.
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Methylene Protons (-O-CH₂- and -CH₂-C(H)OH): Complex multiplets in the ~2.0-4.5 ppm range.
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Methyl Protons (-CH₃): Two distinct singlets in the ~2.0-2.5 ppm region.
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¹³C NMR (Carbon NMR):
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Aromatic Carbons: Multiple signals in the ~110-160 ppm region.
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Chiral Carbon (-C-OH): A signal in the ~60-75 ppm region.
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Other Aliphatic Carbons: Signals in the ~20-70 ppm region.
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Methyl Carbons: Signals in the ~15-25 ppm region.
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IR (Infrared) Spectroscopy:
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O-H Stretch: A broad, prominent band around 3200-3600 cm⁻¹ (from the alcohol).
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C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹).
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C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹.
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C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region (from the alcohol and ether linkages).
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 192.25 (for high-resolution MS) or 192 (for low-resolution MS).
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Key Fragments: Expect a significant fragment corresponding to the loss of water (M-18) from the alcohol, and other fragments resulting from the cleavage of the pyran ring.
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Relevance in a Pharmaceutical Context
The systematic characterization of the properties outlined above is not merely an academic exercise; it is fundamental to assessing the "drug-likeness" of a compound.
Caption: Interplay of Physicochemical Properties and Drug Development.
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Solubility & pKa: Directly govern how much of the drug dissolves in the gastrointestinal tract and its ionization state, which are prerequisites for absorption.[3]
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Lipophilicity (LogP): Must be balanced. Too low, and the molecule cannot cross cell membranes; too high, and it may have poor solubility and be rapidly metabolized.
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Stereochemistry: The (4R) configuration is absolute. Biological targets like enzymes and receptors are chiral, meaning they will interact differently with the (4R) and (4S) enantiomers. Enantiomeric purity ensures that the observed biological effect is due to the intended isomer and not a confounding effect from its mirror image.
Conclusion
This guide establishes the foundational chemical identity of (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol and, more importantly, provides a detailed, actionable framework for its comprehensive physicochemical characterization. By following the outlined experimental protocols, researchers can generate the critical data needed to advance this molecule through the drug discovery and development process, transforming it from a novel structure into a well-understood chemical entity.
References
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PubChem. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-6,7-dimethoxy-2,2-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Gill, N.S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4, 18-25. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Reflections on chiral chromatographic analysis. Retrieved from [Link]
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Al-Hadedi, A. A. M., et al. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 123. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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Wallert, M., & Lorkowski, S. (2018). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Molecules, 23(11), 2877. Retrieved from [Link]
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Wardhana, Y. W., et al. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Dissolution Technologies, 28(3), 18-25. Retrieved from [Link]
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